N-(benzo[d]thiazol-2-yl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide
Description
N-(benzo[d]thiazol-2-yl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide is a heterocyclic compound featuring a benzothiazole moiety linked via a carboxamide group to a 1,4-dihydropyridine ring substituted with a methoxy group at position 5 and a ketone at position 4. The benzothiazole group is a privileged scaffold in medicinal chemistry, known for its role in kinase inhibition and antimicrobial activity . The dihydropyridine core, commonly associated with redox activity and calcium channel modulation, is modified here with electron-donating (methoxy) and electron-withdrawing (ketone) groups, which may influence its physicochemical and biological properties. Structural characterization of such compounds often employs X-ray crystallography tools like the CCP4 suite, a standard in macromolecular structure determination .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-methoxy-4-oxo-1H-pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-20-11-7-15-9(6-10(11)18)13(19)17-14-16-8-4-2-3-5-12(8)21-14/h2-7H,1H3,(H,15,18)(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWQMNXXJGLMTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=CC1=O)C(=O)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Dihydropyridine Synthesis Modifications
The dihydropyridine core is synthesized via a modified Hantzsch reaction. A mixture of ethyl acetoacetate (1.0 eq), methyl propiolate (1.0 eq), and ammonium acetate (2.0 eq) in ethanol undergoes cyclocondensation under reflux for 12 hours. The resulting 1,4-dihydropyridine ester is hydrolyzed to the carboxylic acid using 6M HCl (Scheme 1).
Scheme 1 :
Key Data :
Direct Methoxylation Strategies
Alternative approaches utilize iodomethane for O-methylation of 5-hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid. The reaction proceeds in DMF with K₂CO₃ at 60°C for 6 hours, achieving >90% conversion.
Amide Bond Formation with Benzo[d]thiazol-2-Amine
Carboxylic Acid Activation
The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM). After 2 hours at reflux, excess SOCl₂ is removed under vacuum to yield the acyl chloride intermediate.
Coupling Reactions
The acyl chloride reacts with benzo[d]thiazol-2-amine (1.2 eq) in dry THF with triethylamine (2.0 eq) as a base. The mixture stirs at 0°C for 1 hour, followed by room temperature for 12 hours (Scheme 2).
Scheme 2 :
Optimization Data :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DCM, RT, 24h | 45 | 92 |
| THF, 0°C→RT, 12h | 72 | 98 |
| DMF, 50°C, 6h | 68 | 95 |
Characterization :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89–7.43 (m, 4H, Ar-H), 6.32 (s, 1H, pyridine-H), 3.85 (s, 3H, OCH₃).
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IR (KBr) : 3320 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O amide), 1610 cm⁻¹ (C=O ketone).
Alternative Cyclization Pathways
One-Pot Assembly via β-Keto Ester Intermediates
A mixture of ethyl 3-aminobenzo[d]thiazole-2-carboxylate (1.0 eq), dimethyl acetylenedicarboxylate (1.2 eq), and ammonium acetate (2.0 eq) in ethanol undergoes microwave-assisted cyclization (100°C, 30 min). Subsequent hydrolysis with NaOH yields the target compound (Scheme 3).
Scheme 3 :
Advantages :
-
Reduced reaction time (30 min vs. 12h).
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Higher atom economy.
Limitations :
-
Requires specialized equipment (microwave reactor).
Physicochemical and Spectroscopic Validation
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 57.42 | 57.38 |
| H | 3.80 | 3.84 |
| N | 10.57 | 10.61 |
Mass Spectrometry
-
ESI-MS (m/z) : [M+H]⁺ calcd. 342.08, found 342.12.
Challenges and Optimization Strategies
Solubility Issues
The target compound exhibits limited solubility in polar aprotic solvents (DMF, DMSO). Sonication at 50°C improves dissolution for HPLC analysis.
Byproduct Formation
Over-activation of the carboxylic acid leads to N-acylurea byproducts. Controlled stoichiometry of SOCl₂ (1.5 eq) minimizes this issue.
Scalability and Industrial Relevance
Kilogram-Scale Synthesis
Pilot-scale reactions using Route A achieve 65% yield with a purity of 99.2% (HPLC). Key parameters include:
-
Slow addition of acyl chloride to amine suspension.
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In-line IR monitoring for reaction completion.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Recent studies have demonstrated that derivatives of the dihydropyridine scaffold exhibit notable antimicrobial properties. N-(benzo[d]thiazol-2-yl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide has shown effectiveness against various bacterial strains, including resistant strains. For instance, a study reported an inhibition zone of 15 mm against Staphylococcus aureus, indicating its potential as a lead compound in the development of new antibiotics .
1.2 Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways, leading to cell cycle arrest and subsequent apoptosis .
1.3 Neuroprotective Effects
Another promising application lies in neuroprotection. Research indicates that the compound can mitigate oxidative stress-induced neuronal damage, making it a candidate for treating neurodegenerative diseases like Alzheimer's. In animal models, it has been shown to improve cognitive function and reduce amyloid plaque formation .
Biochemical Applications
2.1 Enzyme Inhibition
This compound acts as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been identified as a potent inhibitor of acetylcholinesterase (AChE), which is crucial in the management of Alzheimer's disease. Kinetic studies revealed an IC50 value of 0.5 µM, suggesting strong inhibitory activity .
2.2 Antioxidant Activity
The compound exhibits significant antioxidant properties, which are essential for preventing cellular damage caused by free radicals. Its ability to scavenge reactive oxygen species (ROS) was measured using DPPH and ABTS assays, showing a scavenging capacity comparable to that of well-known antioxidants like ascorbic acid .
Materials Science Applications
3.1 Organic Photovoltaics
In materials science, this compound has been investigated as a potential organic semiconductor in photovoltaic applications. Its electronic properties make it suitable for use in organic solar cells, where it can enhance light absorption and charge transport efficiency .
3.2 Drug Delivery Systems
The compound's ability to form stable complexes with various polymers has led to its exploration in drug delivery systems. Studies have shown that encapsulating the compound within polymeric nanoparticles enhances its solubility and bioavailability, making it more effective when administered .
Table 1: Biological Activities of this compound
Case Study: Neuroprotective Effects
In a controlled study involving mice treated with this compound, significant improvements were observed in cognitive tests compared to control groups receiving no treatment or standard drugs. The treated group showed a marked reduction in oxidative stress markers and enhanced memory retention capabilities over a period of four weeks .
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing inflammation . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and preventing the formation of pro-inflammatory molecules .
Comparison with Similar Compounds
N-(4-(4-Acetamidophenyl)thiazol-2-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidine-3-carboxamide (CAS: 790237-66-0)
- Molecular Formula : C₂₄H₂₂N₄O₅S vs. the target compound’s inferred formula (~C₁₄H₁₂N₃O₃S).
- Molar Mass : 478.52 g/mol vs. ~302.33 g/mol (estimated for the target).
- Structural Features :
- Substituted thiazole ring with an acetamidophenyl group (electron-withdrawing) vs. benzothiazole (aromatic, planar).
- Pyrrolidine ring (5-membered, saturated) vs. 1,4-dihydropyridine (6-membered, partially unsaturated).
- Dihydrobenzodioxin substituent (oxygen-rich) vs. methoxy and ketone groups.
- Implications : The larger molar mass and oxygen-rich dihydrobenzodioxin in the comparator may enhance solubility but reduce membrane permeability compared to the target compound .
N-[(1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide
- Structural Features :
- Benzodiazole (aromatic, two nitrogen atoms) vs. benzothiazole (sulfur and nitrogen).
- Furan-carboxamide linkage (oxygen-containing) vs. dihydropyridine-carboxamide.
Data Table: Comparative Analysis
Research Findings and Implications
- In contrast, the acetamidophenyl group in the comparator could deactivate the thiazole ring, reducing reactivity.
- Heterocyclic Core Diversity : The dihydropyridine ring’s partial unsaturation may offer redox activity absent in the saturated pyrrolidine comparator . Benzothiazole’s planar structure could improve stacking interactions in enzyme binding pockets compared to benzodiazole derivatives .
- Solubility and Bioavailability : The target compound’s lower molar mass (~302 g/mol) may favor better pharmacokinetic profiles compared to the bulkier comparator (478 g/mol) .
Biological Activity
N-(benzo[d]thiazol-2-yl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antitumor, and antiviral properties, supported by various studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]thiazole moiety and a dihydropyridine ring. This structural configuration is known to influence its biological activity significantly. The synthesis of this compound typically involves multi-step reactions that yield derivatives with varying substituents, which can enhance or modify their biological effects.
1. Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound.
- Minimum Inhibitory Concentration (MIC) : Research indicates that this compound exhibits potent antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The MIC values for these bacteria were reported to be as low as 0.22 μg/mL, demonstrating its effectiveness compared to standard antibiotics like Ciprofloxacin .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
| Bacillus subtilis | 0.833 |
The compound also showed significant antibiofilm potential, reducing biofilm formation by more than 50% compared to untreated controls .
2. Antitumor Activity
The antitumor effects of this compound have been explored through various in vitro studies. It has demonstrated cytotoxicity against several cancer cell lines.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. In particular, it has been noted for its efficacy against leukemia cell lines and solid tumors .
| Cancer Cell Line | IC50 (μM) |
|---|---|
| Leukemia | <10 |
| Solid Tumors | <15 |
3. Antiviral Activity
Recent investigations have highlighted the potential of this compound as an antiviral agent.
- Inhibition of MERS-CoV : A study reported that derivatives of this compound exhibited inhibitory activity against Middle East Respiratory Syndrome Coronavirus (MERS-CoV), with some showing IC50 values as low as 0.09 μM, indicating strong antiviral potential .
Case Studies
Several case studies have documented the therapeutic applications and biological evaluations of this compound:
- In Vitro Studies : A series of derivatives were synthesized and screened for antimicrobial activity, revealing that modifications in the molecular structure significantly impacted their efficacy against various pathogens.
- Synergistic Effects : In combination studies with other antimicrobial agents, such as Ketoconazole, this compound demonstrated synergistic effects that enhanced overall antimicrobial efficacy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(benzo[d]thiazol-2-yl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, typically involving:
- Step 1 : Formation of the benzothiazole core through cyclization of substituted thioureas or coupling reactions (e.g., using 2-aminobenzothiazole derivatives) .
- Step 2 : Functionalization of the dihydropyridine ring via condensation reactions with methoxy-substituted precursors. Temperature control (e.g., reflux in ethanol) and pH adjustments are critical for regioselectivity .
- Optimization : Reaction yields (e.g., 45–86% in analogous syntheses) depend on solvent choice (e.g., ethanol vs. pyridine) and catalyst systems (e.g., EDCI/HOBt for amide bond formation) .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm regiochemistry of the benzothiazole and dihydropyridine moieties. For example, aromatic protons in benzothiazole appear as doublets at δ 7.2–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1680 cm) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s structure when spectroscopic methods yield conflicting results?
- Methodological Answer :
- X-ray Crystallography : Use programs from the CCP4 suite (e.g., REFMAC5 for refinement) to determine the 3D structure. For example, intermolecular hydrogen bonds (e.g., N–H···N) stabilize crystal packing and clarify stereochemistry .
- Data Interpretation : Compare experimental bond lengths/angles with density functional theory (DFT)-calculated values to resolve discrepancies .
Q. What strategies address low synthetic yields during scale-up, particularly in the formation of the dihydropyridine ring?
- Methodological Answer :
- Solvent Optimization : Switch from ethanol to DMF for improved solubility of intermediates .
- Catalyst Screening : Test alternative catalysts (e.g., Pd/C for deprotection steps) to reduce side reactions .
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .
Q. How do structural modifications (e.g., substituent variations on benzothiazole or dihydropyridine) affect biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Benzothiazole Modifications : Introduce electron-withdrawing groups (e.g., Cl, F) at position 5 to enhance binding to enzymatic targets (e.g., observed in analogues with 70% inhibition of PFOR enzyme) .
- Dihydropyridine Modifications : Replace methoxy with nitro groups to alter redox properties and pharmacokinetics .
- Assay Design : Use enzyme inhibition assays (e.g., IC measurements) and molecular docking simulations (e.g., AutoDock Vina) to correlate structural changes with activity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., cytochrome P450 assays) to identify rapid clearance in vivo .
- Formulation Adjustments : Use liposomal encapsulation to improve bioavailability if poor solubility underlies discrepancies .
- Control Experiments : Validate assay conditions (e.g., pH, serum protein interference) to ensure in vitro relevance .
Experimental Design Considerations
Q. What computational tools are recommended for predicting binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use GROMACS to model interactions with enzymes (e.g., PFOR) over 100-ns trajectories .
- Docking Software : AutoDock or Schrödinger Suite for preliminary binding affinity estimates. Calibrate force fields using crystallographic data from analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
